molecular formula C24H28N2O2 B13600048 1'-(2-{[1,1'-Biphenyl]-4-yl}acetyl)-[1,4'-bipiperidin]-2-one

1'-(2-{[1,1'-Biphenyl]-4-yl}acetyl)-[1,4'-bipiperidin]-2-one

Cat. No.: B13600048
M. Wt: 376.5 g/mol
InChI Key: ALESGBSJDIICOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-(2-{[1,1'-biphenyl]-4-yl}acetyl)-[1,4'-bipiperidin]-2-one (CAS 2217539-78-9) is a synthetic organic compound with a molecular formula of C24H28N2O2 and a molecular weight of 376.49 g/mol . This chemical features a complex structure combining biphenyl and bipiperidinone motifs, which are of significant interest in medicinal chemistry and drug discovery research. The presence of these specific pharmacophores suggests potential for interaction with various biological targets, though its precise mechanism of action and primary research applications are not fully detailed in the public domain. The compound is provided as a high-purity material for research purposes . Researchers investigating the structure-activity relationships of novel therapeutic agents may find this compound particularly valuable. It is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheets and conduct their own thorough analysis to determine the compound's suitability for their specific experimental applications.

Properties

Molecular Formula

C24H28N2O2

Molecular Weight

376.5 g/mol

IUPAC Name

1-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]piperidin-2-one

InChI

InChI=1S/C24H28N2O2/c27-23-8-4-5-15-26(23)22-13-16-25(17-14-22)24(28)18-19-9-11-21(12-10-19)20-6-2-1-3-7-20/h1-3,6-7,9-12,22H,4-5,8,13-18H2

InChI Key

ALESGBSJDIICOC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step sequence involving:

  • Preparation of the biphenyl-4-ylacetyl intermediate
  • Functionalization of the bipiperidinone core
  • Coupling of the biphenylacetyl moiety to the bipiperidinone nitrogen via amide bond formation

This approach is supported by patent EP3057964B1 and related patent literature describing analogous bipiperidinyl and biphenyl derivatives.

Detailed Synthetic Route

Step 1: Synthesis of Biphenyl-4-ylacetyl Intermediate
  • Starting from biphenyl, selective functionalization at the 4-position is achieved by bromination or lithiation followed by carboxylation or acetylation.
  • The biphenyl-4-ylacetyl chloride or acid is prepared as a key intermediate for amide coupling.
Step 2: Preparation of [1,4'-bipiperidin]-2-one Core
  • The bipiperidinone core is synthesized via cyclization of appropriate piperidine derivatives.
  • Typical methods include intramolecular cyclization of amino-alcohols or amino-acids precursors under dehydrating conditions.
  • Purification to isolate the lactam form is essential for subsequent coupling.
Step 3: Amide Bond Formation
  • The biphenyl-4-ylacetyl chloride (or activated ester) is reacted with the nitrogen atom of the bipiperidinone under controlled conditions.
  • Coupling reagents such as carbodiimides (e.g., EDCI, DCC) or acid chlorides are used.
  • Reaction conditions: anhydrous solvents (e.g., dichloromethane, tetrahydrofuran), low temperatures (0–25 °C), and bases (e.g., triethylamine) to scavenge HCl.
  • The reaction is monitored by TLC and purified by chromatography.

Alternative Synthetic Routes and Improvements

  • Patent CA2801101A1 describes improvements in preparing biphenyl derivatives with carbamic acid and piperidinyl esters, which are structurally related to the bipiperidinone derivatives.
  • These methods emphasize avoiding unstable aldehyde intermediates by using reductive amination and direct coupling to improve yields and scalability.
  • Crystalline freebase forms are prepared to enhance purity and stability for pharmaceutical applications.

Reaction Conditions and Yields

Step Reaction Conditions Yield (%) Notes
1 Biphenyl-4-ylacetyl chloride formation Bromination/lithiation, followed by acetylation; anhydrous solvents, inert atmosphere 70–85 High regioselectivity required
2 Bipiperidinone core synthesis Cyclization of amino precursors; heating under reflux 60–75 Purification critical for lactam form
3 Amide coupling Reaction of biphenylacetyl chloride with bipiperidinone; base (triethylamine); 0–25 °C; dry solvent 65–80 Use of coupling agents can improve yield

Analytical and Purification Techniques

  • Purity and identity confirmed by NMR spectroscopy, mass spectrometry, and HPLC.
  • Crystallization techniques are employed to obtain stable crystalline freebase forms.
  • Spectroscopic data assist in confirming the correct amide bond formation and absence of side products.

Research Findings and Optimization

  • The patent EP3057964B1 provides detailed synthetic schemes (Schemes 3, 4, 5, 6, 7, 8) illustrating variations in the synthesis of bipiperidinyl biphenyl derivatives, highlighting flexibility in substituent modifications and synthetic routes.
  • Scale-up challenges such as intermediate instability (e.g., aldehydes) are addressed by direct coupling methods and avoiding isolation of sensitive intermediates.
  • Modifications of the bipiperidinone ring and biphenyl substituents influence biological activity and solubility, thus synthetic routes are tailored for specific analogs.

Summary Table of Key Synthetic Schemes (Adapted from Patent Literature)

Scheme No. Description Key Intermediate Reaction Type Notes
Scheme 3 Synthesis of bipiperidinyl biphenyl acetyl derivatives Biphenyl-4-ylacetyl chloride Amide coupling Base-mediated, anhydrous conditions
Scheme 4 Preparation of substituted bipiperidinone cores Lactam intermediates Cyclization Controlled temperature to avoid side reactions
Scheme 5-7 Alternative syntheses for bipiperidinone derivatives Modified lactams Cyclization and functionalization Improved yields and stereochemical control
Scheme 8 Final coupling and purification Amide-linked biphenyl bipiperidinone Coupling and crystallization Crystalline freebase isolation

Chemical Reactions Analysis

1’-(2-{[1,1’-Biphenyl]-4-yl}acetyl)-[1,4’-bipiperidin]-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1’-(2-{[1,1’-Biphenyl]-4-yl}acetyl)-[1,4’-bipiperidin]-2-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to modulate specific biological pathways.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1’-(2-{[1,1’-Biphenyl]-4-yl}acetyl)-[1,4’-bipiperidin]-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to downstream effects on cellular processes. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity. The pathways involved often include signal transduction cascades that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Biphenyl Ester Derivatives (e.g., 2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl benzoates)

Structural Differences :

  • Target Compound : Features a rigid bipiperidine ring and an acetyl linker.
  • Ester Analogs : Replace the bipiperidine with ester groups (e.g., benzoate, pyridinecarboxylate) .

Functional Implications :

  • Tyrosinase Inhibition: Ester derivatives (e.g., compounds 2p, 2r, 2s) exhibit IC₅₀ values comparable to kojic acid (100–250 μg/mL), attributed to biphenyl-mediated π-π stacking at the tyrosinase active-site entrance .
  • Crystallographic Packing : Biphenyl moieties in ester analogs form tightly packed crystals due to planar aromatic interactions, whereas the bipiperidine ring in the target compound may introduce torsional strain, affecting solubility .
Parameter Target Compound Biphenyl Ester Analogs
Core Scaffold Bipiperidine Ester-linked biphenyl
Tyrosinase IC₅₀ Not reported 100–250 μg/mL
Binding Site Hypothesized: Active-site entrance Active-site entrance

Piperidine-4-one Derivatives (e.g., 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one)

Structural Differences :

  • Target Compound : Contains a fused bipiperidine system.
  • Piperidin-4-one Analogs : Feature a single piperidine ring with acetyl and aryl substituents .

Functional Implications :

  • Biological Activity : Piperidin-4-one derivatives demonstrate antimicrobial and anti-inflammatory properties due to their amide bonds and aryl groups . The target compound’s bipiperidine system may enhance metabolic stability but reduce membrane permeability compared to simpler piperidine analogs.
  • Synthesis : Both classes use bromoacetyl intermediates, but the target compound requires bipiperidine coupling, increasing synthetic complexity .

Bipiperidine Derivatives (e.g., 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile)

Structural Differences :

  • Target Compound : Substituted with a biphenyl-acetyl group.
  • Bipiperidine Analogs : Modified with benzyl, carbonitrile, or benzimidazolone groups (e.g., TBPB) .

Functional Implications :

  • Target Selectivity : Benzyl- or benzimidazolone-substituted bipiperidines (e.g., TBPB) show affinity for neurological receptors (e.g., dopamine D₃), whereas the biphenyl-acetyl group in the target compound may favor enzyme inhibition .

Data Tables

Table 1: Comparative Pharmacological Profiles

Compound Class Biological Activity Key Structural Feature Reference
Biphenyl esters Tyrosinase inhibition Ester-linked biphenyl
Piperidin-4-ones Antimicrobial, anti-inflammatory Acetylated single piperidine
Bipiperidine derivatives Neurological receptor modulation Benzyl/carbonitrile substitutions

Table 2: Physicochemical Properties

Property Target Compound 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile
Molecular Weight ~400–450 g/mol (estimated) 263.36 g/mol
Polarity Moderate (acetyl group) High (carbonitrile)

Biological Activity

1'-(2-{[1,1'-Biphenyl]-4-yl}acetyl)-[1,4'-bipiperidin]-2-one is a complex organic compound with the molecular formula C24H28N2O2 and a molecular weight of approximately 376.49 g/mol. Its unique structure, which includes a biphenyl moiety and a bipiperidine framework, suggests potential applications in various fields, particularly in medicinal chemistry and drug development. The compound's biological activity is of significant interest, warranting further exploration.

The biological activity of this compound has not been extensively documented in the literature. However, compounds with similar structural features often exhibit a range of pharmacological effects. The bipiperidine structure is known for its interactions with neurotransmitter systems, which may suggest potential neuroactive properties for this compound.

Potential Applications

Given its structural characteristics, this compound could be investigated for:

  • Antidepressant Activity : Similar compounds have shown efficacy in modulating serotonin and norepinephrine levels.
  • Anti-inflammatory Properties : The biphenyl component may contribute to anti-inflammatory effects observed in related compounds.
  • Antioxidant Effects : The presence of multiple aromatic rings often correlates with antioxidant activity.

Comparative Analysis with Related Compounds

Compound NameStructure TypeKey Features
4-AcetylbiphenylBiphenyl derivativeCommonly used in organic synthesis
N,N-DimethylbipiperidinePiperidine derivativeKnown for its use in medicinal chemistry
4-(Biphenylyl)butanamideAmide derivativeInvestigated for neuroactive properties
3-(Biphenylyl)propanamideAmide derivativeExplored for anti-inflammatory effects

The unique combination of structural elements in this compound may impart distinct properties that warrant further investigation into its unique pharmacological profile and potential applications in drug development and material science .

Future Directions

Further studies are necessary to elucidate the specific biological effects of this compound. Suggested research directions include:

  • In Vitro Studies : Assessing the compound's effects on various cell lines to determine cytotoxicity and therapeutic indices.
  • In Vivo Studies : Evaluating pharmacokinetics and pharmacodynamics in animal models to understand the compound's efficacy and safety profile.
  • Structural Modifications : Exploring analogs of the compound to enhance desired biological activities while minimizing adverse effects.

Q & A

Q. Key Characterization Techniques :

  • FT-IR for carbonyl (C=O) and amide (N-H) group verification.
  • NMR (¹H/¹³C) to confirm bipiperidinone ring conformation and acetyl group integration.
  • Mass spectrometry (MS) for molecular weight validation .

Advanced: How can researchers optimize reaction yields in multi-step syntheses of this compound?

Answer:
Yield optimization requires addressing:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) improve acylation efficiency, while palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling steps .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in condensation reactions, while methanol or ethanol aids in precipitation .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during acetyl group attachment .

Q. Example Optimization Data :

StepCatalystSolventYield (%)Reference
AcylationAlCl₃DCM68
Bipiperidin couplingEDCI/HOBtDMF52

Basic: What spectroscopic and chromatographic techniques are critical for structural validation?

Answer:

  • ¹H NMR : Signals at δ 2.8–3.5 ppm confirm bipiperidinone ring protons, while δ 7.2–7.8 ppm verify biphenyl aromatic protons .
  • HPLC-MS : Retention time (Rf) and molecular ion peaks ([M+H]⁺) ensure purity and molecular weight accuracy .
  • X-ray crystallography (if crystalline): Resolves stereochemistry of the bipiperidinone moiety .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing for antibacterials) and use reference compounds (e.g., ciprofloxacin) .
  • Purity thresholds : Ensure >95% purity via HPLC and address impurities (e.g., degradation products) noted in stability studies .
  • Structural analogs : Compare activity of derivatives (e.g., fluoro-substituted biphenyls) to identify SAR trends .

Case Study :
In biphenyl-thiazole analogs, replacing a methyl group with trifluoromethyl increased antibacterial potency by 3-fold, highlighting substituent effects .

Basic: What biological targets or mechanisms are associated with bipiperidinone derivatives?

Answer:

  • Antimicrobial activity : Disruption of bacterial cell membrane integrity (e.g., Gram-positive pathogens) .
  • Protein-protein interaction inhibition : Targeting PD-1/PD-L1 in cancer immunotherapy via biphenyl-acetyl motifs .
  • Neurological targets : Modulation of mAChR (muscarinic acetylcholine receptors) due to piperidine scaffold similarity .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

  • Variation of substituents : Synthesize derivatives with halogens (F, Cl), methyl, or methoxy groups at biphenyl positions .
  • Scaffold modification : Replace bipiperidinone with morpholine or pyrrolidine rings to assess conformational flexibility .
  • In silico modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinity to PD-L1 or bacterial enzymes .

Q. Example SAR Table :

DerivativeSubstituent (R)IC₅₀ (μM)Target
Parent compoundH12.3PD-L1
Fluoro-analog4-F8.7PD-L1
Trifluoromethyl4-CF₃5.2S. aureus

Basic: What are the key challenges in purifying this compound?

Answer:

  • High polarity : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients .
  • Byproduct formation : Monitor for acetyl group hydrolysis (δ 1.9–2.1 ppm in ¹H NMR) and optimize reaction time .

Advanced: What computational strategies are used to model its interaction with biological targets?

Answer:

  • Molecular dynamics (MD) : Simulate binding stability to PD-L1 over 100 ns trajectories using AMBER or GROMACS .
  • QSAR modeling : Correlate logP values with antibacterial activity to predict optimal hydrophobicity .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) for mAChR binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.